molecular formula C8H9N3OS B2480156 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 74195-48-5

2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2480156
CAS RN: 74195-48-5
M. Wt: 195.24
InChI Key: KORPXGLOFKSLIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including 2-amino-5,6-dimethyl variants, has been reported through green and catalytic approaches. One notable method involves a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide, offering step economy, reduced catalyst loading, and easy purification (Shi et al., 2018). Another approach for synthesizing related thieno[2,3-d]pyrimidin-4(3H)-ones involves reacting 3-amino-2-mercapto variants with different aldehydes and ketones, highlighting a novel route from 2-amino-3-carbethoxy-4,5-dimethyl thiophene (Alagarsamy et al., 2007).

Molecular Structure Analysis

The molecular structures of thieno[2,3-d]pyrimidin-4(3H)-ones have been characterized using various spectroscopic techniques. The structural investigations reveal the formation of novel 2-substituted thieno[2,3-d]pyrimidin-4-ones through interactions involving amides and aromatic aldehydes, underscoring the complexity and versatility of these compounds (Akramov et al., 2016).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, offering a pathway to a wide range of pharmacologically relevant derivatives. For instance, the reaction with different aldehydes and ketones provides a library of compounds with potential analgesic and anti-inflammatory properties (Alagarsamy et al., 2007).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility, melting points, and crystallinity, are crucial for their application in drug formulation and design. These properties are typically studied using a combination of analytical techniques to ensure optimal pharmacokinetic and pharmacodynamic profiles.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and hydrogen bonding capacity, play a significant role in the biological activity of thieno[2,3-d]pyrimidin-4(3H)-ones. Studies have demonstrated the potential of these compounds in interacting with biological targets, leading to significant analgesic and anti-inflammatory effects (Alagarsamy et al., 2007).

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed methods for synthesizing various derivatives of thieno[2,3-d]pyrimidines, including those with 2-substitution patterns, which are transformed into dihydropyranothieno-3H-pyrimidinones by deamination (Mkrtchyan & Noravyan, 2006).
  • Investigation into the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has led to the synthesis of various thieno[2,3-d]pyrimidine derivatives (Davoodnia et al., 2009).
  • A novel, efficient synthetic method for preparing various thieno[2,3-d]pyrimidine derivatives, including solvent-free reactions, has been developed (Pokhodylo et al., 2015).
  • Quantum chemical studies have been conducted to understand the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones, providing insights into their chemical behavior and synthesis mechanisms (Mamarahmonov et al., 2014).

Biological and Pharmacological Activities

  • Thieno[2,3-d]pyrimidine derivatives have shown promising radioprotective and antitumor activities in studies, indicating their potential use in cancer therapy (Alqasoumi et al., 2009).
  • Antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives has shown that some compounds are effective against human breast cancer cells, indicating their potential in cancer treatment (Atapour-Mashhad et al., 2017).
  • Certain thieno[2,3-d]pyrimidine derivatives have exhibited promising antioxidant and antimicrobial activities, suggesting their potential use in treating infections and oxidative stress-related conditions (Saundane et al., 2012).

Synthesis of Novel Compounds

  • The synthesis of various bridgehead nitrogen heterocycles containing the thieno-pyrimidine system has been explored, contributing to the development of new chemical entities (Santagati et al., 2000).
  • New polyheterocyclic series based on tetrahydrothieno[2,3-c]pyridine have been synthesized, expanding the chemical space of thieno[2,3-d]pyrimidine derivatives (Lalezari & Jabari‐Sahbari, 1978).

Future Directions

The future directions for “2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” could involve further exploration of its biological activities and potential applications in proteomics research .

properties

IUPAC Name

2-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-3-4(2)13-7-5(3)6(12)10-8(9)11-7/h1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORPXGLOFKSLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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